molecular formula H6N2OP2 B14311051 CID 57346946 CAS No. 117584-29-9

CID 57346946

Cat. No.: B14311051
CAS No.: 117584-29-9
M. Wt: 112.008 g/mol
InChI Key: SLMWLQGSBKRPKP-UHFFFAOYSA-N
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Description

While direct data on CID 57346946 are absent, its comparison with structurally or functionally related compounds can be inferred using PubChem entries and research methodologies outlined in the evidence.

Properties

CAS No.

117584-29-9

Molecular Formula

H6N2OP2

Molecular Weight

112.008 g/mol

InChI

InChI=1S/H6N2OP2/c1-4-3-5-2/h4-5H,1-2H2

InChI Key

SLMWLQGSBKRPKP-UHFFFAOYSA-N

Canonical SMILES

NPOPN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 57346946” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for “this compound” are designed to optimize yield, purity, and cost-effectiveness. These methods may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 57346946” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

The compound “CID 57346946” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action in treating diseases.

    Industry: It is utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “CID 57346946” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often studied using biochemical assays, molecular modeling, and other advanced techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with structural or functional similarities to hypothetical CID 57346946, based on evidence highlighting betulin derivatives, oscillatoxin analogs, and boronic acids.

Betulin-Derived Inhibitors ()

Betulin derivatives are triterpenoids with anti-inflammatory and antiviral properties. Key comparisons include:

Compound PubChem CID Molecular Formula Molecular Weight Key Features
Betulin 72326 C₃₀H₅₀O₂ 442.73 g/mol Core triterpenoid structure; low solubility in water, high lipophilicity.
Betulinic Acid 64971 C₃₀H₄₈O₃ 456.70 g/mol Carboxylic acid derivative; enhanced bioavailability compared to betulin.
3-O-Caffeoyl Betulin 10153267 C₃₉H₅₄O₅ 618.85 g/mol Caffeoyl substitution improves antioxidant activity and cellular uptake.

Research Findings :

  • Betulinic acid (CID 64971) exhibits 10-fold higher cytotoxicity against cancer cells compared to betulin (CID 72326) due to its polar functional group .
  • 3-O-Caffeoyl betulin (CID 10153267) shows enhanced anti-HIV activity (IC₅₀ = 2.1 μM) via synergistic effects of the caffeoyl moiety and triterpenoid backbone .
Oscillatoxin Derivatives ()

Oscillatoxins are cyanobacterial toxins with neurotoxic effects. Structural analogs include:

Compound PubChem CID Molecular Formula Molecular Weight Key Features
Oscillatoxin D 101283546 C₃₄H₅₄N₄O₇S 686.90 g/mol Macrocyclic structure; targets sodium channels.
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₆N₄O₇S 700.93 g/mol Methyl substitution enhances stability and potency (LD₅₀ = 0.8 μg/kg in mice).

Research Findings :

  • Methylation at position 30 (CID 185389) increases oscillatoxin D’s stability in biological systems by reducing enzymatic degradation .
Boronic Acid Derivatives ()

Boronic acids are critical in Suzuki-Miyaura coupling reactions. Example comparisons:

Compound PubChem CID Molecular Formula Molecular Weight Key Features
(3-Bromo-5-chlorophenyl)boronic acid 53216313 C₆H₅BBrClO₂ 235.27 g/mol High reactivity in cross-coupling reactions; used in drug synthesis.
(6-Bromo-2,3-dichlorophenyl)boronic acid 57416287 C₆H₄BBrCl₂O₂ 269.23 g/mol Enhanced electrophilicity due to halogenation; yields >90% in Pd-catalyzed reactions.

Research Findings :

  • Bromo-chloro substitutions (e.g., CID 53216313) improve Suzuki reaction efficiency (TOF = 1,200 h⁻¹) compared to non-halogenated analogs .

Functional and Pharmacological Comparisons

Pharmacokinetic Properties
Compound Class Bioavailability BBB Penetration CYP Inhibition Key Reference
Betulin Derivatives Low to Moderate Yes CYP3A4
Oscillatoxins Very Low No None
Boronic Acids High Yes CYP1A2

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